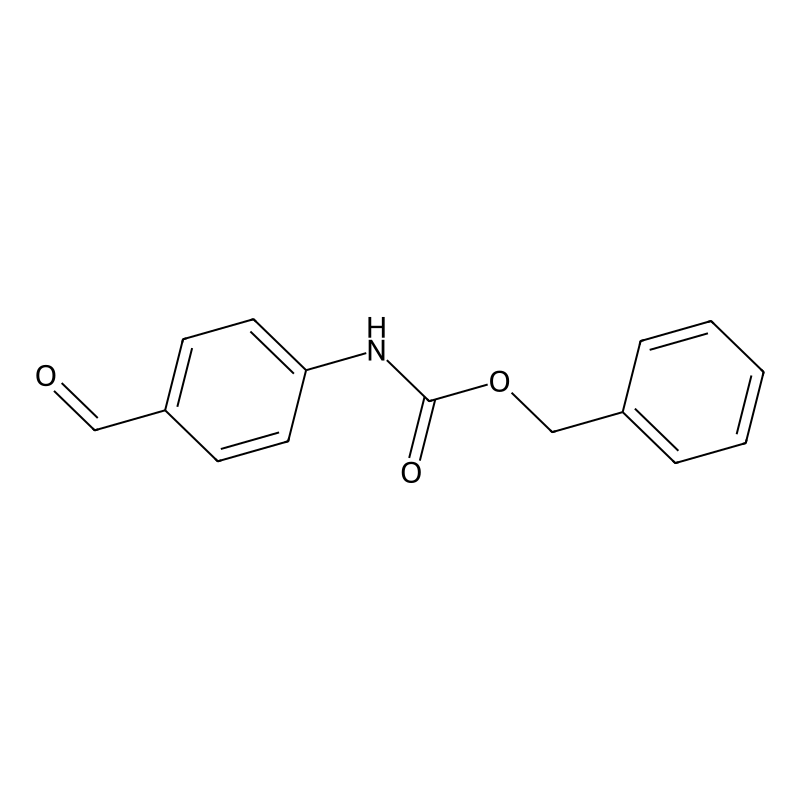

4-(Cbz-amino)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Peptide Synthesis

The "Cbz" group in 4-(Cbz-amino)benzaldehyde refers to carboxybenzyl, a protecting group commonly used in peptide synthesis. The presence of this group suggests 4-(Cbz-amino)benzaldehyde could be a precursor for introducing a protected amino acid containing a benzaldehyde moiety into a peptide chain. This could be useful for creating peptides with specific functionalities or studying the role of the benzaldehyde group in peptide interactions. ""

Organic Synthesis

The aldehyde group (C=O) in 4-(Cbz-amino)benzaldehyde makes it a reactive molecule that can participate in various organic reactions. Researchers might utilize it as a starting material for the synthesis of more complex molecules containing an amine and a benzaldehyde functionality.

Medicinal Chemistry

Due to the presence of both an amine and an aldehyde group, 4-(Cbz-amino)benzaldehyde could be a potential building block for designing and synthesizing novel drug candidates. The amine group can be further elaborated to introduce various functionalities, while the benzaldehyde can participate in reactions to create specific chemical linkages. ""

4-(Cbz-amino)benzaldehyde, also known as benzyl 4-formylphenylcarbamate, is an organic compound characterized by its aldehyde functional group and a carbamate protecting group. Its chemical formula is , and it has a molecular weight of approximately 189.21 g/mol. The compound features a benzaldehyde moiety attached to a carbamate group derived from the protection of an amine, making it a valuable intermediate in organic synthesis, particularly in peptide chemistry and drug development.

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound4.

These reactions highlight the versatility of 4-(Cbz-amino)benzaldehyde in synthetic organic chemistry.

While specific biological activities of 4-(Cbz-amino)benzaldehyde are not extensively documented, compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals. The presence of the carbamate protecting group allows for selective reactions on other functional groups, facilitating the synthesis of biologically active molecules. Additionally, benzaldehyde derivatives have been noted for their potential pharmacological properties, including enhancing drug absorption through effects on membrane permeability.

The synthesis of 4-(Cbz-amino)benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with benzyl chloroformate. This process generally requires a base such as sodium carbonate or potassium carbonate to neutralize hydrochloric acid produced during the reaction. The reaction conditions are crucial for optimizing yield and purity .

General Synthetic Route:- Starting Materials: 4-Aminobenzaldehyde and benzyl chloroformate.

- Reagents: Sodium carbonate or potassium carbonate as the base.

- Reaction Conditions: Conducted under controlled temperature to ensure proper reaction kinetics.

In industrial applications, continuous flow synthesis methods may be employed to enhance efficiency and scalability while maintaining high purity levels.

4-(Cbz-amino)benzaldehyde serves multiple purposes in organic synthesis:

- Protecting Group: It acts as a protecting group for amines during peptide synthesis, allowing selective reactions on other functional groups without interference from the amine.

- Intermediate in Drug Development: Its unique structure makes it suitable for use as an intermediate in developing various pharmaceutical compounds.

- Synthesis of Complex Molecules: It is utilized in multi-step organic synthesis where selective protection and deprotection are essential .

Several compounds share structural similarities with 4-(Cbz-amino)benzaldehyde, each with unique properties and applications:

| Compound Name | Structure/Group Type | Unique Features |

|---|---|---|

| 4-Aminobenzaldehyde | Amino group without protection | More reactive due to the absence of a protecting group; used in simpler syntheses. |

| 4-Nitrobenzaldehyde | Nitro group instead of amino | Exhibits different reactivity due to electron-withdrawing nitro group; used in various organic reactions. |

| 4-Acetamidobenzaldehyde | Acetamido group instead of carbamate | Provides different protective properties; more stable under certain conditions. |

| 4-(Boc-Amino)-benzaldehyde | tert-Butoxycarbonyl protecting group | Offers different stability and deprotection conditions compared to Cbz group. |

| 4-(Fmoc-Amino)-benzaldehyde | Fluorenylmethyloxycarbonyl protecting group | Known for its ease of removal under mild conditions; useful in peptide synthesis. |

Uniqueness

The uniqueness of 4-(Cbz-amino)benzaldehyde lies in its dual functionality as both an aldehyde and a protected amine. This feature allows it to participate effectively in diverse synthetic pathways while maintaining stability during various reaction conditions, making it particularly useful in multi-step organic synthesis where selective protection and deprotection are crucial.